molecular formula C20H42N4O14S B8020353 Geneticin Sulfate Salt

Geneticin Sulfate Salt

Cat. No.: B8020353
M. Wt: 594.6 g/mol
InChI Key: QNQZPJLBGRQFDD-ZMSORURPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is structurally related to gentamicin and is known for its ability to inhibit protein synthesis in both prokaryotic and eukaryotic cells by binding to the ribosome . This compound is widely used in molecular genetics as a selective agent for cells that have been genetically engineered to express resistance genes.

Scientific Research Applications

Geneticin Sulfate Salt has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Geneticin Sulfate Salt is synthesized through a fermentation process involving the bacterium Micromonospora rhodorangea. The bacterium produces the antibiotic, which is then isolated and purified .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation. The bacterium is cultured under controlled conditions to maximize the yield of the antibiotic. After fermentation, the compound is extracted, purified, and converted into either a powder or a liquid form for various applications .

Chemical Reactions Analysis

Types of Reactions: Geneticin Sulfate Salt primarily undergoes binding reactions with ribosomal RNA, inhibiting the elongation step of protein synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal biological conditions .

Common Reagents and Conditions: The compound is stable in aqueous solutions and is commonly used in cell culture media. It is soluble in water and can be filter-sterilized for use in various experimental setups .

Major Products Formed: The primary product of this compound’s interaction with cells is the inhibition of protein synthesis, leading to cell death in non-resistant cells .

Mechanism of Action

Geneticin Sulfate Salt exerts its effects by binding to the ribosome, specifically inhibiting the elongation step of protein synthesis. This action prevents the formation of functional proteins, leading to cell death in susceptible organisms. The resistance to this compound is conferred by the expression of aminoglycoside phosphotransferase enzymes, which modify the antibiotic and prevent it from binding to the ribosome .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to be used as a selective agent in both prokaryotic and eukaryotic cells, making it highly versatile for various genetic engineering applications .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-[(1R)-1-hydroxyethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N4O10.H2O4S/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19;1-5(2,3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;(H2,1,2,3,4)/t6-,7+,8-,9-,10-,11+,12+,13-,14-,15-,16+,17-,18-,19-,20+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQZPJLBGRQFDD-ZMSORURPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42N4O14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-42-2
Record name Geneticin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108321-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.